Ethyl cyclohexa-2,5-diene-1-carboxylate
Overview
Description
Ethyl cyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C₉H₁₂O₂. It is an ester derived from cyclohexa-2,5-diene-1-carboxylic acid and ethanol. This compound is known for its unique structure, which includes a six-membered ring with two double bonds and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclohexa-2,5-diene-1-carboxylate can be synthesized through various methods. One common synthetic route involves the esterification of cyclohexa-2,5-diene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Reduction reactions can convert the double bonds in the ring to single bonds, forming cyclohexane derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) are often used.
Major Products Formed
Oxidation: Cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Ethyl cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl cyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release cyclohexa-2,5-diene-1-carboxylic acid and ethanol. The double bonds in the ring structure can participate in addition reactions, leading to the formation of new compounds. These reactions are often catalyzed by enzymes or chemical catalysts .
Comparison with Similar Compounds
Ethyl cyclohexa-2,5-diene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl benzoate: Similar ester structure but with a benzene ring instead of a cyclohexa-2,5-diene ring.
Cyclohexa-2,5-diene-1-carboxylic acid: The acid form of the compound without the ethyl ester group.
Ethyl cyclohexane-1-carboxylate: A saturated version of the compound with no double bonds in the ring.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of double bonds in the ring structure.
Properties
IUPAC Name |
ethyl cyclohexa-2,5-diene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCBYMAHPTOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CCC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504641 | |
Record name | Ethyl cyclohexa-2,5-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29246-24-0 | |
Record name | Ethyl cyclohexa-2,5-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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